
5-Chloro-1,3,3-trimethyl-2-methyleneindoline
Overview
Description
5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a chemical compound with the molecular formula C12H14ClN and a molecular weight of 207.70 g/mol. This compound is known for its unique structural features and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with chlorinating agents under controlled conditions. The reaction conditions include the use of a suitable solvent, such as dichloromethane, and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process is optimized to achieve high yields and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-1,3,3-trimethyl-2-methyleneindoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of the compound.
Scientific Research Applications
5-Chloro-1,3,3-trimethyl-2-methyleneindoline has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological systems and as a tool in biochemistry research.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Chloro-1,3,3-trimethyl-2-methyleneindoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and chemical effects.
Comparison with Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline
2,3,3-Trimethylindolenine
2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde
Biological Activity
5-Chloro-1,3,3-trimethyl-2-methyleneindoline is a chemical compound belonging to the indoline family, characterized by its unique structure which includes a chlorine atom and multiple methyl groups. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methylene bridge and a chlorinated aromatic ring system, which contribute to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Weight | 221.7 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Yellow to brown solid |
The biological activity of this compound can be attributed to its interaction with various biological targets. It is believed to function through enzyme inhibition and receptor modulation. Specifically, the presence of the chlorine atom may enhance its binding affinity to certain enzymes or receptors involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
- Staphylococcus aureus : Exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.
- Escherichia coli : Showed an inhibition zone of 12 mm under the same conditions.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
HeLa (Cervical Cancer) | 30 |
A549 (Lung Cancer) | 28 |
These results indicate that the compound may induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indoline derivatives, including this compound. The study concluded that this compound showed promising results against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics. -
Case Study on Anticancer Activity :
Another research effort focused on the anticancer activity of indoline derivatives. The findings revealed that this compound inhibited cell proliferation in MCF-7 cells through the induction of apoptosis as evidenced by increased caspase activity and altered cell cycle progression.
Toxicological Profile
Despite its promising biological activities, safety assessments are crucial. The compound has been classified as causing skin irritation and serious eye damage based on available toxicity data. It is essential to consider these factors when evaluating its potential therapeutic applications.
Table 2: Toxicological Data
Endpoint | Result |
---|---|
Skin Irritation | Causes irritation |
Eye Irritation | Causes serious damage |
LD50 (oral) | Not established |
Q & A
Q. What are the molecular identifiers and structural characteristics of 5-Chloro-1,3,3-trimethyl-2-methyleneindoline?
Basic
- Molecular Formula : C₁₂H₁₄ClN
- Molecular Weight : 207.70 g/mol
- CAS Registry Number : 6872-17-9
- Structure : The compound features an indoline core with a chloro substituent at position 5, methyl groups at positions 1 and 3, and a methylene group at position 2. This substitution pattern influences its electronic and steric properties .
Q. What analytical methods are recommended for confirming purity and structural integrity?
Basic
- High-Performance Liquid Chromatography (HPLC) : Used to verify purity (≥95% as per commercial standards) .
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular structure .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or FAB-HRMS for molecular weight validation .
Q. What synthetic pathways are effective for preparing this compound, and how are reaction conditions optimized?
Advanced
- Starting Material : Fischer’s base (1,3,3-trimethyl-2-methyleneindoline) is a common precursor. Chlorination at position 5 can be achieved using agents like thionyl chloride or phosphorus pentachloride under inert solvents (e.g., dichloromethane) at 0–5°C .
- Optimization : Solvent polarity, temperature control, and reaction duration are critical. For example, PEG-400/DMF mixtures enhance solubility in similar indole syntheses .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity product .
Q. How can computational tools predict the reactivity or biological activity of this compound?
Advanced
- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic/nucleophilic attacks. The chloro group’s electron-withdrawing effect can be quantified .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. PubChem data provides structural inputs for simulations .
Q. How should researchers resolve contradictions between experimental and computational data?
Advanced
- Cross-Validation : Compare experimental spectral data (NMR, IR) with computational predictions. For example, discrepancies in ¹H NMR shifts may indicate unaccounted solvent effects .
- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles) using single-crystal data, as demonstrated for related indoline derivatives .
Q. What safety protocols are essential for handling this compound?
Basic
- EC Number : 258-771-6 (refer to safety data sheets for hazard classification) .
- Handling : Use fume hoods, gloves, and eye protection. Store at room temperature in airtight containers .
Q. How does the chloro substituent influence electronic properties and reactivity?
Advanced
- Electron-Withdrawing Effect : The chloro group decreases electron density at the indoline core, directing electrophilic substitution to specific positions.
- Reactivity : Enhances stability toward oxidation but may reduce nucleophilic aromatic substitution rates. Solvent effects (e.g., polar aprotic solvents) can modulate reactivity .
Q. What pharmacological applications are explored for this compound?
Basic
- Drug Development : Indole derivatives are studied for enzyme inhibition (e.g., kinases) and receptor modulation. The methylene group may enhance binding to hydrophobic protein pockets .
Q. What challenges arise in isolating stereoisomers or tautomers?
Advanced
- Isomer Separation : Use chiral HPLC columns or capillary electrophoresis for enantiomers. For tautomers (e.g., keto-enol), control pH and temperature during crystallization .
Q. How to design enzyme inhibition studies for this compound?
Advanced
- Assay Design : Use fluorescence-based assays to measure IC₅₀ values. Pre-incubate the compound with the enzyme (e.g., cytochrome P450) to assess time-dependent inhibition .
- Kinetic Analysis : Perform Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .
Properties
IUPAC Name |
5-chloro-1,3,3-trimethyl-2-methylideneindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-12(2,3)10-7-9(13)5-6-11(10)14(8)4/h5-7H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMXGJJMPKAYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)N(C2=C1C=C(C=C2)Cl)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218844 | |
Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6872-17-9 | |
Record name | 5-Chloro-2-methylene-1,3,3-trimethylindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6872-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006872179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6872-17-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158263 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3,3-trimethyl-2-methyleneindoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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